molecular formula C6H6N2O3 B163398 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid CAS No. 133626-26-3

2-[(2-cyanoacetyl)amino]prop-2-enoic Acid

Cat. No.: B163398
CAS No.: 133626-26-3
M. Wt: 154.12 g/mol
InChI Key: ZDERGWXXIIOCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-cyanoacetyl)amino]prop-2-enoic Acid is an organic compound with the molecular formula C6H6N2O3 It is characterized by the presence of both a cyano group and an acrylic acid moiety, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid typically involves the cyanoacetylation of amines. One common method includes the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(2-cyanoacetyl)amino]prop-2-enoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

    Cyanoacetic acid: Similar in structure but lacks the acrylic acid moiety.

    Acrylic acid: Contains the acrylic acid moiety but lacks the cyano group.

    Cyanoacetamide: Contains the cyano group but lacks the acrylic acid moiety.

Uniqueness: 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid is unique due to the presence of both the cyano and acrylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar counterparts .

Properties

CAS No.

133626-26-3

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-[(2-cyanoacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C6H6N2O3/c1-4(6(10)11)8-5(9)2-3-7/h1-2H2,(H,8,9)(H,10,11)

InChI Key

ZDERGWXXIIOCNV-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)NC(=O)CC#N

Canonical SMILES

C=C(C(=O)O)NC(=O)CC#N

Synonyms

2-Propenoicacid,2-[(cyanoacetyl)amino]-(9CI)

Origin of Product

United States

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